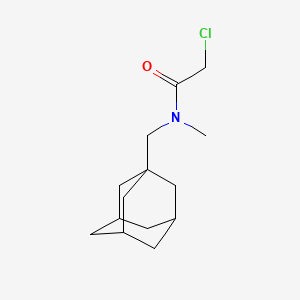
N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide
説明
N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(adamantan-1-ylmethyl)-2-chloro-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features an adamantane moiety, which is known for its unique three-dimensional structure that can enhance the pharmacological properties of compounds. The presence of the chloro and methyl groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar adamantane derivatives. For instance, compounds with adamantane structures have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis (M. tb) and Staphylococcus aureus (S. aureus).
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (μM) against M. tb | MIC (μM) against S. aureus | Cytotoxicity (IC50, μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Adamantanol derivative 8j | 1.32 | <10 | ≥169 |
| Ethambutol | 4.89 | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial growth. While specific MIC values for this compound are yet to be determined, related studies suggest promising antimicrobial potential.
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it may also exhibit cytotoxic effects against cancer cell lines. For example, adamantane derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression.
Case Study: HDAC Inhibition
A study highlighted that certain adamantane-based compounds demonstrated selective inhibition of HDAC6, a target in cancer therapy. The inhibition was characterized by:
- Selectivity : The compound showed significant selectivity over other UBDs.
- Cellular Activity : At concentrations around 1 μM, these compounds exhibited notable cellular activity while limiting off-target effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the adamantane core or substituents can significantly influence its pharmacological properties.
Key Findings:
特性
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-16(13(17)8-15)9-14-5-10-2-11(6-14)4-12(3-10)7-14/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBSHCQXVRRLBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC12CC3CC(C1)CC(C3)C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















